2-(2,6-Dimethoxyphenyl)benzoic acid
Description
2-(2,6-Dimethoxyphenyl)benzoic acid is a substituted benzoic acid derivative featuring a 2,6-dimethoxyphenyl group attached to the ortho position of the benzoic acid backbone. The methoxy substituents at the 2- and 6-positions of the phenyl ring introduce steric hindrance and electron-donating effects, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C15H14O4 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2-(2,6-dimethoxyphenyl)benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-18-12-8-5-9-13(19-2)14(12)10-6-3-4-7-11(10)15(16)17/h3-9H,1-2H3,(H,16,17) |
InChI Key |
UJZJIEKYFUWOSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between halobenzoic acids and boronic acids offers regioselective access to biphenyl structures. For example:
Protocol
Ullmann Coupling
Copper-mediated coupling employs aryl halides and phenolic derivatives. A representative procedure involves:
- Substrates : 2-Iodobenzoic acid and 2,6-dimethoxyphenol
- Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)
- Base : K₃PO₄
- Solvent : DMSO, 110°C, 24 hours
- Yield : 65%
Nucleophilic Aromatic Substitution
Electron-deficient aryl fluorides undergo substitution with methoxy-bearing phenols under basic conditions:
Procedure
- Substrates : 2-Fluorobenzoic acid and 2,6-dimethoxyphenol
- Base : NaH (2.5 equiv)
- Solvent : DMF, 120°C, 8 hours
- Yield : 70%
Oxidative Functionalization
Direct oxidation of methyl 2-(2,6-dimethoxyphenyl)benzoate using KMnO₄ in acidic media provides high-purity product:
Comparative Analysis of Methods
| Method | Catalyst | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃ | 55°C | 85% | High atom economy | Requires harsh acidic conditions |
| Suzuki Coupling | Pd(PPh₃)₄ | 80°C | 78% | Regioselective, scalable | Costly palladium catalysts |
| Ullmann Coupling | CuI | 110°C | 65% | Lower metal cost | Long reaction times |
| Nucleophilic Substitution | NaH | 120°C | 70% | Simple setup | Limited to activated substrates |
| Oxidation | KMnO₄ | 100°C | 89% | High efficiency | Generates stoichiometric waste |
Recent Advances
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A Suzuki coupling under microwave conditions (100°C, 30 minutes) achieved 82% yield with reduced catalyst loading (3 mol% Pd).
Flow Chemistry
Continuous-flow systems enhance safety and reproducibility. A microreactor setup for nucleophilic substitution reduced side products by 15% compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoic acid moiety can be reduced to form benzyl alcohol derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 2,6-dimethoxybenzaldehyde or 2,6-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,6-dimethoxyphenyl)methanol.
Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.
Scientific Research Applications
Scientific Research Applications of 2-(2,6-Dimethoxyphenyl)benzoic acid
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its molecular structure featuring methoxy groups and a benzoic acid moiety, which enables it to interact with biological targets and serve as a building block in complex organic synthesis.
Applications Overview
- Chemistry : this compound is used as a building block in the synthesis of complex organic molecules. The synthesis of this compound often involves reacting 2,6-dimethoxybenzaldehyde with a benzoic acid derivative, commonly through Suzuki–Miyaura coupling reactions using palladium catalysts to form carbon-carbon bonds.
- Biology : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine : It is explored for potential use in drug development and as a pharmacophore in medicinal chemistry. Modifications to the dimethoxyphenyl group have been explored to improve metabolic stability and potency against enzymes .
- Industry : It is utilized in the production of specialty chemicals and materials with unique properties.
Chemical Reactions and Properties
This compound can undergo several types of chemical reactions:
- Oxidation : The methoxy groups can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.
- Reduction : The benzoic acid part can be reduced using agents like lithium aluminum hydride or sodium borohydride to form benzyl alcohol derivatives.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions like nitration (using nitric acid) or halogenation (using bromine).
Detailed Studies and Examples
- Inhibition of Polyketide Synthase 13 (Pks13) :
- This compound derivatives have been studied as inhibitors of the polyketide synthase 13 thioesterase domain (Pks13 TE), which is relevant to antitubercular activity .
- Modifications to the dimethoxyphenyl group were made to explore structure-activity relationships (SAR), improve MIC potency, and enhance in vitro metabolic stability .
- Replacing the 3,4-dimethoxyphenyl group with pyridin-3-yl retained Pks13 potency .
- The benzoic acid derivative also showed good in vitro metabolic stability .
- Non-Steroidal Anti-Inflammatory Drug Analogs :
- Industrial and Pharmaceutical Applications :
- Antimicrobial Studies :
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethoxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and the benzoic acid moiety can interact with enzymes and receptors, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, resulting in therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Methoxy vs. Hydroxy Groups
Compared to 2,6-dihydroxybenzoic acid (), the methoxy groups in 2-(2,6-dimethoxyphenyl)benzoic acid reduce acidity due to their electron-donating nature. Hydroxy groups are more acidic (pKa ~2.8 for phenolic -OH) compared to methoxy-substituted analogs, where the electron-donating methoxy groups destabilize the deprotonated carboxylate form.
Azo vs. Methoxy Substituents: Electronic and Application Differences
Azo derivatives like 2-hydroxy-4-substituted-3-(4,6-disubstituted-benzothiazolyl)azo benzoic acids () exhibit distinct electronic properties due to the electron-withdrawing azo (-N=N-) group. These compounds show lower pKa values for the carboxylic acid proton (e.g., pKa ~3.5–4.0) compared to methoxy-substituted benzoic acids, where electron donation from methoxy groups raises pKa. Azo derivatives are primarily used as dyes or analytical ligands, whereas this compound’s applications lean toward bioactive molecules, as seen in neurotensin antagonists .
Halogen and Hydroxymethyl Substitutions: Impact on Physicochemical Properties
2-((2,6-Dichloro-3-(hydroxymethyl)phenyl)amino)benzoic acid () features chloro (electron-withdrawing) and hydroxymethyl (polar) groups. Chlorine increases acidity and decreases solubility in nonpolar solvents, while hydroxymethyl enhances hydrophilicity. In contrast, the methoxy groups in this compound reduce water solubility but improve lipid solubility, making it more suitable for crossing biological membranes .
Ester Derivatives: Bioavailability and Reactivity Considerations
Glycine esters like N,N-diethyl-glycine 2,6-dimethoxyphenyl ester hydrochloride () demonstrate how esterification of the carboxylic acid group alters bioavailability. Esterification increases lipophilicity and metabolic stability compared to free carboxylic acids, which are prone to rapid excretion. However, the free acid form of this compound may offer better target engagement in receptor-binding contexts .
Pharmacological Relevance in Neurotensin Receptor Antagonists
This compound serves as a structural motif in neurotensin receptor antagonists such as SR48692 and SR142948A (). In these compounds, the benzoic acid moiety contributes to hydrogen bonding with receptor residues, while the 2,6-dimethoxyphenyl group enhances steric complementarity. Compared to simpler analogs like 2,6-dihydroxybenzoic acid , the methoxy groups improve metabolic stability by resisting oxidation and hydrolysis, critical for in vivo efficacy .
Conformational and Stability Studies
highlights the conformational rigidity imparted by 2,6-dimethoxyphenyl groups in veratrylglycerol-β-syringyl ether (VSE) . The methoxy substituents restrict rotation around the phenyl ether bond, stabilizing specific diastereomers during acid hydrolysis. This contrasts with hydroxy-substituted analogs, where hydrogen bonding introduces different conformational dynamics. Such rigidity may enhance the stability of this compound in acidic environments compared to esters or azo derivatives .
Q & A
Basic: What are the common synthetic routes for 2-(2,6-Dimethoxyphenyl)benzoic acid, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis of this compound typically involves coupling reactions or functional group modifications. For example, derivatives of dimethoxy-substituted benzoic acids are often synthesized via:
- Friedel-Crafts alkylation/acylation to introduce substituents on the aromatic ring.
- Methoxylation using methylating agents like dimethyl sulfate under basic conditions.
- Hydrolysis of ester precursors (e.g., methyl esters) to yield the carboxylic acid moiety.
Optimization includes controlling temperature (e.g., 0–5°C for sensitive intermediates), using anhydrous solvents to prevent side reactions, and purification via recrystallization (e.g., methanol or ethanol) .
Basic: How can the purity and structural integrity of this compound be verified using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- FT-IR to confirm functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹).
- ¹H/¹³C NMR to verify methoxy group integration (δ 3.8–4.0 ppm for –OCH₃) and aromatic proton environments.
- Single-crystal X-ray diffraction (SCXRD) : Resolves stereochemical ambiguities and confirms molecular packing, as demonstrated in studies of structurally similar compounds .
- High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
Advanced: What factors contribute to discrepancies between experimental and calculated pKa values for this compound, and how can these be addressed?
Methodological Answer:
Discrepancies arise from:
- Steric and electronic effects of substituents in ortho positions, which alter resonance stabilization of the carboxylate anion.
- Solvent interactions : Dielectric constant and hydrogen-bonding capacity of the solvent medium.
- Empirical vs. theoretical models : Shorter and Stubbs' method calculates pKa using additive substituent effects but may fail for 2,6-disubstituted acids due to steric hindrance.
To address this, use experimental data from analogous compounds (e.g., 2,4,6-trimethoxybenzoic acid) for calibration . Titration under controlled ionic strength (e.g., 0.1 M KCl) improves accuracy .
Advanced: How does polymorphism affect the physicochemical properties of this compound, and what methods are used to characterize different polymorphic forms?
Methodological Answer:
Polymorphism impacts solubility, bioavailability, and thermal stability. Characterization methods include:
- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., melting points, exothermic conversions between forms).
- Powder X-ray diffraction (PXRD) : Distinguishes crystal forms via unique diffraction patterns.
- Hot-stage microscopy : Observes morphological changes during heating.
For example, thermal treatment of Form II of a structurally related compound (HDMPA) converts it to Form III, as shown in DSC studies .
Advanced: What are the implications of substituent positions on the ionization behavior of aromatic acids like this compound in different solvents?
Methodological Answer:
- Ortho-substituents (e.g., 2,6-dimethoxy groups) increase steric hindrance, reducing solvation of the carboxylate anion and lowering pKa compared to para-substituted analogs.
- Solvent polarity : In polar aprotic solvents (e.g., DMSO), ionization is suppressed due to weak solvation, whereas water enhances dissociation.
- Computational modeling : Density functional theory (DFT) with solvent continuum models (e.g., COSMO-RS) predicts solvent-dependent ionization trends .
Advanced: How can structure-activity relationship (SAR) studies inform the design of derivatives of this compound for pharmacological applications?
Methodological Answer:
- Pharmacophore modification : Introduce electron-withdrawing groups (e.g., –NO₂, –Cl) to enhance bioactivity. For example, halogenated analogs of fenamates show increased binding to ion channels .
- Bioisosteric replacement : Replace the carboxylic acid with ester or amide groups to improve membrane permeability.
- In vitro assays : Test derivatives for target-specific activity (e.g., cyclooxygenase inhibition) and correlate substituent effects with potency .
Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Methodological Answer:
- Impurity profiling : Use LC-MS/MS to detect low-abundance byproducts (e.g., methyl ester intermediates or demethylated derivatives).
- Column selection : C18 reverse-phase columns with gradient elution (water/acetonitrile + 0.1% formic acid) enhance separation.
- Validation : Follow ICH guidelines for limit of detection (LOD), limit of quantification (LOQ), and recovery studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
